Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate: Similar structure with a methoxymethyl group instead of a methoxyphenyl group.
Tert-butyl 3-oxoazetidine-1-carboxylate: Contains a keto group instead of a hydroxyl group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Features a hydroxymethyl group instead of a methoxyphenyl group.
Uniqueness
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-9-15(18,10-16)11-6-5-7-12(8-11)19-4/h5-8,18H,9-10H2,1-4H3 |
InChI Key |
NXEWQIGPEXJYST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
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